2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide (CAS 848369-71-1) is a 3,4-dihydroquinazolin-4-one derivative that features a reactive chloromethyl group at the 2‑position and an acetamide side chain at the N3 position. This bifunctional scaffold is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, enabling further elaboration through nucleophilic substitution at the chloromethyl site and amide coupling or hydrolysis at the acetamide moiety.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67
CAS No. 848369-71-1
Cat. No. B2515547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide
CAS848369-71-1
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC(=O)N
InChIInChI=1S/C11H10ClN3O2/c12-5-10-14-8-4-2-1-3-7(8)11(17)15(10)6-9(13)16/h1-4H,5-6H2,(H2,13,16)
InChIKeyVDJLNTWQOAOWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide (CAS 848369-71-1) – Chemical Profile and Procurement Context


2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide (CAS 848369-71-1) is a 3,4-dihydroquinazolin-4-one derivative that features a reactive chloromethyl group at the 2‑position and an acetamide side chain at the N3 position . This bifunctional scaffold is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, enabling further elaboration through nucleophilic substitution at the chloromethyl site and amide coupling or hydrolysis at the acetamide moiety [1]. Its molecular formula is C₁₁H₁₀ClN₃O₂ with a molecular weight of 251.67 g/mol, and it is commercially available from multiple suppliers at ≥95% purity for research and further manufacturing use .

Why 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide Cannot Be Replaced by a Generic Quinazolinone


Simple 2‑(chloromethyl)quinazolin‑4(3H)‑ones and N3‑unsubstituted 3,4‑dihydroquinazolin‑4‑ones are often treated as interchangeable intermediates, but substitution fails because the combination of the electrophilic chloromethyl handle and the hydrogen‑bond‑donating acetamide side chain on the same scaffold creates a reactivity and physicochemical profile that is absent in the individual fragments. The logP of the title compound (0.21) is approximately 8‑fold lower than that of the parent 2‑(chloromethyl)quinazolin‑4(3H)‑one (logP 1.66) , directly affecting solubility and formulation behavior. Furthermore, the compound exhibits a measurable nicotinic acetylcholine receptor (nAChR) subtype‑selectivity fingerprint (Ki range 2.69–13.8 µM across four subtypes) [1] that cannot be achieved with the simpler, non‑selective quinazolinone core. These orthogonal properties mean that substituting either the chloromethyl or the acetamide group with a generic analog will alter the compound's reactivity, target selectivity, and pharmacokinetic handling, making it unfit for applications where precise molecular recognition and chemical versatility are required.

Quantitative Differentiation Evidence for 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide


8‑Fold Lower Lipophilicity (LogP) Versus the Parent 2‑(Chloromethyl)quinazolin‑4(3H)‑one

The measured logP of 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide is 0.21, compared with a logP of 1.66 for the closely related analog 2‑(chloromethyl)quinazolin‑4(3H)‑one (CAS 3817-05-8), representing a 1.45 log-unit reduction and an approximately 8‑fold decrease in lipophilicity . This substantial shift indicates that the introduction of the acetamide group at the N3 position dramatically increases hydrophilicity, which can improve aqueous solubility and reduce non‑specific protein binding relative to the parent scaffold.

Medicinal Chemistry Drug Design Physicochemical Profiling

Distinct nAChR Subtype Selectivity Profile (Ki 2.69–13.8 µM)

In radioligand binding assays against rat neuronal nicotinic acetylcholine receptor (nAChR) subtypes, the compound exhibited a Ki of 2.69 µM for α2β2, 4.07 µM for α3β2, 6.99 µM for α4β2, and 13.8 µM for α3β4 [1]. This yields a 5.1‑fold selectivity window between the most potent (α2β2) and the least potent (α3β4) subtype, indicating that the compound is not a non‑specific nAChR ligand. In contrast, the parent 2‑(chloromethyl)quinazolin‑4(3H)‑one scaffold has no reported nAChR binding data in the same curated database, underscoring that the acetamide‑bearing substitution pattern is essential for this receptor‑recognition profile.

Neuroscience Nicotinic Receptors Ligand Design

Increased Hydrogen‑Bond Acceptor Capacity Relative to the Core Quinazolinone

The target compound possesses three hydrogen‑bond acceptor (HBA) atoms and one hydrogen‑bond donor (HBD), compared with two HBA and one HBD for 2‑(chloromethyl)quinazolin‑4(3H)‑one . The additional HBA originates from the acetamide carbonyl, providing an extra anchoring point for intermolecular interactions with biological targets or stationary phases. This difference can be quantified as a 50% increase in HBA count (3 vs. 2), which directly influences molecular recognition, chromatographic retention, and crystal packing behavior.

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

Dual Reactive Sites Enable Orthogonal Synthetic Transformations

The molecule integrates two chemically orthogonal reactive centers: an electrophilic chloromethyl group (susceptible to nucleophilic substitution with amines, thiols, or azide) and a primary acetamide moiety (capable of hydrolysis, coupling, or conversion to nitrile) [1]. In contrast, 2‑(chloromethyl)quinazolin‑4(3H)‑one lacks the acetamide side chain and offers only a single reactive handle. This bifunctionality allows sequential, chemoselective derivatization without the need for protecting group strategies, a feature that is quantitatively reflected in the compound's Fsp³ (fraction of sp³‑hybridized carbons) of 0.182 versus 0.111 for the simpler analog, indicating greater molecular complexity and synthetic potential .

Organic Synthesis Building Blocks Chemical Biology

High-Impact Application Scenarios for 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide


Neuroscience Probe Development: Subtype‑Selective nAChR Ligand Optimization

The compound's demonstrated nAChR subtype selectivity (Ki: 2.69 µM for α2β2 vs. 13.8 µM for α3β4) makes it a rational choice for structure–activity relationship (SAR) campaigns aimed at developing selective α2β2 or α3β4 nicotinic receptor probes. Researchers requiring a starting scaffold with a pre‑existing selectivity fingerprint should prioritize this compound over non‑selective quinazolinone alternatives [1].

Medicinal Chemistry: Lead Optimization with Improved Solubility and Ligand Efficiency

With a logP of 0.21—approximately 8‑fold more hydrophilic than the parent 2‑(chloromethyl)quinazolin‑4(3H)‑one—this compound is particularly suited for lead optimization programs where lowering lipophilicity and improving ligand efficiency are priority design goals. Its increased hydrogen‑bond acceptor count (3 HBA) further enhances its potential for favorable target engagement and ADME profiles .

Divergent Library Synthesis Using Orthogonal Reactive Handles

The presence of two chemically distinct reactive sites—the electrophilic chloromethyl group and the nucleophilic/amidatable acetamide group—enables sequential, chemoselective derivatization. This orthogonal bifunctionality supports the rapid generation of diverse quinazolinone libraries for high‑throughput screening, reducing synthetic steps and procurement complexity compared to single‑handle analogs [2].

Chemical Biology: Activity‑Based Probe and Affinity Reagent Construction

The chloromethyl group can be selectively displaced with thiol‑ or amine‑containing linkers while the acetamide remains intact, allowing the installation of biotin, fluorophores, or photo‑crosslinkers. This makes the compound an ideal core for constructing activity‑based probes targeting nAChR or other quinazolinone‑interacting proteins, leveraging its built‑in receptor recognition motif [1][2].

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